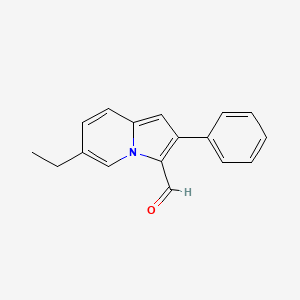![molecular formula C21H13F7N4O3 B11089574 7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11089574.png)
7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The trifluoromethyl groups are then added using specific reagents and conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s fluorophenyl and methoxyphenyl groups allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl groups contribute to the compound’s stability and reactivity, enhancing its interactions with biological molecules. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may affect signal transduction and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups. Similar compounds include:
7-(2-chlorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and interactions.
7-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, influencing its biological activity and solubility.
The unique combination of fluorophenyl, methoxyphenyl, and trifluoromethyl groups in this compound makes it a valuable compound for various applications and distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H13F7N4O3 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13F7N4O3/c1-35-11-8-6-10(7-9-11)32-16-14(17(33)30-18(32)34)19(20(23,24)25,21(26,27)28)31-15(29-16)12-4-2-3-5-13(12)22/h2-9H,1H3,(H,29,31)(H,30,33,34) |
InChI Key |
DJDORZMJHVFRQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CC=C4F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B11089493.png)
![4,4-Diethyl-2-pyridin-2-yl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B11089495.png)
![methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11089506.png)


![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)
![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)
![N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide](/img/structure/B11089531.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B11089543.png)


![6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)
![methyl 3-methyl-11-(2-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11089583.png)
![Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate](/img/structure/B11089588.png)
